2-Methylpyrimidine-4,5-dicarbonitrile
Description
Properties
CAS No. |
1860-97-5 |
|---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-methylpyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3 |
InChI Key |
JOEBWQSLGRXPSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
Canonical SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
Synonyms |
4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI) |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2 Methylpyrimidine 4,5 Dicarbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is a fundamental tool for the definitive structural elucidation of 2-Methylpyrimidine-4,5-dicarbonitrile, providing detailed information about the distinct chemical environments of its proton and carbon nuclei.
The ¹H NMR spectrum of this compound is notable for its simplicity, directly reflecting the molecule's structure which contains only two types of protons.
A singlet is observed for the lone proton attached to the C6 position of the pyrimidine (B1678525) ring. This signal is found in the downfield region of the spectrum, typically around δ 9.35 ppm. The significant deshielding is caused by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the two nitrile groups, which decreases electron density around this proton.
The second signal is a singlet corresponding to the three equivalent protons of the methyl group (CH₃) at the C2 position. This peak appears further upfield, generally in the range of δ 2.5-2.7 ppm. The integration of these signals confirms a 1:3 proton ratio, consistent with the proposed structure.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 (Pyrimidine Ring) | ~ 9.35 | Singlet |
| CH₃ (Methyl Group) | ~ 2.65 | Singlet |
| Note: Chemical shifts are estimations based on analogous structures and may vary based on solvent and experimental conditions. |
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbon atoms of the two nitrile functional groups (C≡N) are expected to resonate in the δ 114-117 ppm range. The quaternary carbons of the pyrimidine ring to which they are attached, C4 and C5, would appear at distinct chemical shifts. The C2 and C6 carbons of the pyrimidine ring are also clearly distinguishable, with the C6 carbon (attached to the proton) appearing around δ 160 ppm and the C2 carbon (attached to the methyl group) resonating at a slightly different field. The carbon of the methyl group (CH₃) is found in the most upfield region of the spectrum, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | ~ 114 - 117 |
| C4 / C5 | ~ 115 - 135 |
| C2 | ~ 164 |
| C6 | ~ 160 |
| CH₃ | ~ 22 |
| Note: Chemical shifts are estimations based on analogous structures and may vary based on solvent and experimental conditions. |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular connectivity. westmont.edunih.gov
An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would show a cross-peak connecting the signal of the H-6 proton (~9.35 ppm) to the C6 carbon (~160 ppm), and another cross-peak linking the methyl protons (~2.65 ppm) to the methyl carbon (~22 ppm).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound.
The IR spectrum of the compound is distinguished by a very strong and sharp absorption band associated with the stretching vibration of the carbon-nitrogen triple bond (C≡N). spectroscopyonline.com This characteristic peak is expected to appear in the range of 2220-2240 cm⁻¹, a region typical for conjugated nitriles. spectroscopyonline.come-journals.in Its high intensity is due to the large change in dipole moment during the C≡N bond stretch.
The spectrum also contains several bands corresponding to the vibrations of the pyrimidine ring. Aromatic C=C and C=N stretching vibrations typically produce a series of absorptions in the 1450-1615 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the methyl group and the aromatic ring proton are observed at higher frequencies, generally in the 2900-3100 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | ~ 2220 - 2240 | Strong, Sharp |
| C=C, C=N (Pyrimidine Ring) | Stretching | ~ 1450 - 1615 | Medium to Strong |
| C-H (Methyl/Aromatic) | Stretching | ~ 2900 - 3100 | Medium to Weak |
Raman spectroscopy offers a valuable complement to IR spectroscopy for structural analysis. nih.gov While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric stretching of the C≡N bond, which is already strong in the IR spectrum, would also be expected to produce a strong and easily identifiable band in the Raman spectrum. elsevierpure.com
Furthermore, the vibrations of the pyrimidine ring system are typically Raman active and can provide additional structural information. nih.gov The analysis of the Raman spectrum, in conjunction with the IR spectrum, allows for a more complete and confident assignment of the fundamental vibrational modes of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of the molecular ion is expected to occur at the weaker bonds, leading to the formation of stable fragments. The pyrimidine ring, being aromatic, is relatively stable, and thus fragmentation may involve the loss of the methyl group or the cyano groups.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) is an essential tool for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov By providing highly accurate mass measurements, HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, with a chemical formula of C₈H₄N₄, HR-MS would be able to confirm this composition by matching the experimentally measured accurate mass with the theoretically calculated exact mass. This technique is invaluable for differentiating between isomers and for the structural elucidation of unknown compounds. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific single-crystal X-ray diffraction study for this compound has not been identified in the reviewed literature, the expected structural parameters can be discussed based on studies of similar pyrimidine derivatives. nih.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would provide precise information on the spatial coordinates of each atom in the crystal lattice. nih.govpreprints.org This would allow for the definitive determination of its molecular geometry, including bond lengths, bond angles, and the planarity of the pyrimidine ring. The analysis would also reveal how the molecules are arranged in the crystal, which is crucial for understanding the solid-state properties of the compound. mdpi.com
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
Based on crystallographic data of related pyrimidine compounds, the expected bond lengths and angles for this compound can be estimated. researchgate.net The pyrimidine ring is expected to be planar, with C-N and C-C bond lengths characteristic of an aromatic system. The bond lengths for the nitrile groups would be consistent with a carbon-nitrogen triple bond.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
|---|---|
| C-C (ring) | 1.38 - 1.42 |
| C-N (ring) | 1.32 - 1.36 |
| C-CH₃ | 1.49 - 1.53 |
| C-CN | 1.43 - 1.47 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
|---|---|
| C-N-C (in ring) | 115 - 120 |
| N-C-N (in ring) | 124 - 128 |
| N-C-C (in ring) | 120 - 124 |
| C-C-C (in ring) | 115 - 119 |
| C-C-CN | 120 - 122 |
Torsional angles would define the conformation of the methyl group relative to the pyrimidine ring. It is expected that the molecule will adopt a conformation that minimizes steric hindrance.
Chemical Reactivity and Derivatization Strategies for 2 Methylpyrimidine 4,5 Dicarbonitrile
Transformations of the Nitrile Functionalities
The two nitrile groups at positions 4 and 5 of the pyrimidine (B1678525) ring are versatile handles for a range of chemical transformations. These groups can be manipulated to introduce new functionalities, thereby expanding the molecular diversity accessible from the parent compound.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. libretexts.orgorganic-chemistry.org For 2-Methylpyrimidine-4,5-dicarbonitrile, selective or complete hydrolysis can be achieved.
Under controlled acidic or basic conditions, partial hydrolysis of one or both nitrile groups can lead to the formation of the corresponding amides. For instance, treatment with a controlled amount of acid or base in the presence of water could potentially yield 2-methyl-5-cyanopyrimidine-4-carboxamide or 2-methyl-4-cyanopyrimidine-5-carboxamide, and subsequently 2-methylpyrimidine-4,5-dicarboxamide.
More vigorous hydrolytic conditions, such as prolonged heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), will typically lead to the complete hydrolysis of both nitrile groups to their corresponding carboxylic acids. libretexts.org This would result in the formation of 2-methylpyrimidine-4,5-dicarboxylic acid. The general scheme for this transformation is depicted below. It is noteworthy that the hydrolysis of esters of pyrimidine-5-carboxylic acids has been studied, providing a basis for understanding the behavior of related functional groups on this heterocyclic system. researchgate.net
Table 1: Hypothetical Conditions for the Hydrolysis of this compound
| Product | Reagents and Conditions |
| 2-Methylpyrimidine-4,5-dicarboxamide | Controlled H₂SO₄, H₂O, moderate temperature |
| 2-Methylpyrimidine-4,5-dicarboxylic acid | Reflux with 6M HCl or 40% aq. NaOH |
This table presents plausible reaction conditions based on general principles of nitrile hydrolysis.
Reduction to Amines
The reduction of the nitrile groups offers a direct route to the synthesis of aminomethyl derivatives. A variety of reducing agents can be employed to convert nitriles to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction with LiAlH₄ would be expected to reduce both nitrile groups, yielding (2-methylpyrimidine-4,5-diyl)bis(methanamine).
Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum, or palladium, under a hydrogen atmosphere, is another common method for nitrile reduction. The conditions for catalytic hydrogenation can often be tuned to achieve different levels of reduction, although with a dinitrile, complete reduction to the diamine is the most probable outcome.
Table 2: Potential Reagents for the Reduction of this compound
| Product | Reducing Agent | Typical Solvent |
| (2-Methylpyrimidine-4,5-diyl)bis(methanamine) | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF |
| (2-Methylpyrimidine-4,5-diyl)bis(methanamine) | H₂, Raney Nickel | Methanol, Ethanol |
This table outlines common reagents for nitrile reduction; specific conditions for the target molecule would require experimental optimization.
Cycloaddition Reactions Involving Nitriles
The carbon-nitrogen triple bonds of the nitrile groups can participate in cycloaddition reactions, serving as dipolarophiles or dienophiles to construct new ring systems. mit.edu For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings. In the case of this compound, this could potentially lead to the formation of a pyrimidine core fused with one or two tetrazole rings.
Furthermore, nitriles can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, although this is less common. mdpi.com The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the nitrile carbons, potentially making them more susceptible to cycloaddition reactions. nih.govnih.govresearchgate.net
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms and two strongly electron-withdrawing cyano groups. This electronic character profoundly influences its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS) Potential
The pyrimidine ring is inherently electron-deficient and, therefore, generally deactivated towards electrophilic aromatic substitution (EAS). byjus.comlibretexts.org The presence of two cyano groups further deactivates the ring, making EAS reactions challenging. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are unlikely to proceed under normal conditions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The only available position for substitution is the C6-position. While the methyl group at C2 is an activating group, its effect is unlikely to overcome the strong deactivating influence of the ring nitrogens and the two nitrile groups. Forcing conditions might lead to reaction, but likely with low yields and potential side reactions.
Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives
In stark contrast to its inertness towards EAS, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at a position activated by electron-withdrawing groups. stackexchange.comnih.govrsc.orglibretexts.orglibretexts.org In this compound, the nitrile groups at positions 4 and 5 would strongly activate a leaving group at position 6.
Therefore, a halogenated derivative, such as 6-chloro-2-methylpyrimidine-4,5-dicarbonitrile, would be an excellent substrate for NAS reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, would be expected to readily displace the chloride at the C6 position. This provides a powerful strategy for introducing diverse substituents at this position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrile groups. libretexts.org A related strategy that has been employed for other pyrimidine systems is the conversion of hydroxyl groups to tosylates to enhance their reactivity as leaving groups in nucleophilic substitution reactions. clockss.org
Table 3: Predicted Reactivity of 6-Chloro-2-methylpyrimidine-4,5-dicarbonitrile in NAS Reactions
| Nucleophile | Product |
| Ammonia (NH₃) | 6-Amino-2-methylpyrimidine-4,5-dicarbonitrile |
| Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-2-methylpyrimidine-4,5-dicarbonitrile |
| Sodium thiophenoxide (NaSPh) | 2-Methyl-6-(phenylthio)pyrimidine-4,5-dicarbonitrile |
This table provides examples of expected products from NAS reactions based on the high degree of activation of the pyrimidine ring.
Ring-Opening and Rearrangement Reactions
The pyrimidine ring is an aromatic system characterized by significant resonance stabilization. Consequently, ring-opening reactions are generally energetically unfavorable and require harsh reaction conditions or specific activation of the ring. Reduction in the resonance stabilization of pyrimidines can lead to addition and ring cleavage reactions. wikipedia.org For this compound, there is limited specific literature detailing its ring-opening or rearrangement reactions.
However, related pyrimidine systems can undergo cleavage under potent nucleophilic attack. One known rearrangement specific to the pyrimidine family is the Dimroth rearrangement, which typically involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom in substituted aminopyrimidines. wikipedia.org While not directly applicable to this compound itself without prior modification, this highlights a potential pathway for rearrangement in its derivatives. Photoreactions have also been shown to induce ring-opening in certain pyrimidine derivatives, such as 5-methylcytosine, when reacted with thiols. nih.gov
Modifications at the C-2 Methyl Group
The methyl group at the C-2 position is activated by the electron-withdrawing nature of the adjacent pyrimidine ring, making its protons acidic and susceptible to a variety of chemical modifications.
Free radical reactions offer a powerful method for C-H functionalization. fiveable.me While radical reactions on the pyrimidine ring itself are known, the C-2 methyl group also presents a potential site for radical-mediated transformations. wikipedia.org The process typically involves three stages: initiation, propagation, and termination. fiveable.me
A plausible pathway involves a Hydrogen Atom Abstraction (HAT) from the methyl group by a reactive radical species. This would generate a resonance-stabilized (pyrimidin-2-yl)methyl radical. This intermediate can then react with various radical traps or participate in addition reactions to form new carbon-carbon or carbon-heteroatom bonds. Although this pathway is mechanistically sound, specific documented examples starting from this compound are not extensively reported. Competing reactions, such as radical addition to the pyrimidine ring, are also possible. nih.gov
The acidity of the protons on the C-2 methyl group facilitates their removal by a base to form a nucleophilic carbanion. This carbanion can then participate in condensation reactions with a variety of electrophiles. This is a common and effective strategy for elaborating the structure of 2-methyl-substituted heterocycles. libretexts.org
A notable example is the Claisen-Schmidt or Knoevenagel-type condensation with aromatic aldehydes. jackwestin.com In this reaction, the generated carbanion attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy intermediate which readily dehydrates to form a styryl-substituted pyrimidine. These reactions are typically catalyzed by bases such as piperidine (B6355638) or sodium ethoxide. Another useful transformation is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which yields an enamine that serves as a versatile intermediate for the synthesis of other derivatives.
| Electrophilic Reagent | Reaction Type | Resulting Product Structure | Potential Application |
|---|---|---|---|
| Aromatic Aldehydes (e.g., Benzaldehyde) | Knoevenagel/Claisen-Schmidt Condensation | 2-Styrylpyrimidine derivatives | Synthesis of dyes, molecular probes |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Condensation | 2-(2-(Dimethylamino)vinyl)pyrimidine derivatives | Intermediate for fused heterocycles |
| Esters (e.g., Diethyl oxalate) | Claisen Condensation | Pyrimidin-2-yl pyruvic ester derivatives | Building block for complex molecules |
Synthesis of Novel Heterocyclic Systems Incorporating the Pyrimidine-Dicarbonitrile Moiety
The ortho-dinitrile functionality at the C-4 and C-5 positions is a key structural feature that enables the synthesis of a wide variety of fused heterocyclic systems through intramolecular cyclization.
Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with significant biological and chemotherapeutic importance. researchgate.net The synthesis of these systems from this compound can be effectively achieved via the Thorpe-Ziegler reaction . wikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. wikipedia.orgresearchgate.net
The mechanism begins with the deprotonation of a suitable α-carbon adjacent to one of the nitrile groups. In the case of this compound, reaction with a reagent containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a base can lead to the formation of a nucleophilic species that initiates cyclization. The base catalyzes an intramolecular attack of the carbanion onto the adjacent nitrile carbon, forming a five- or six-membered ring. Subsequent tautomerization yields a stable, aromatic amino-substituted fused ring system. Various catalysts, including nano-catalysts, have been developed to improve the efficiency of such syntheses. rsc.org
| Reactant(s) | Key Reaction | Resulting Fused System | Reference Example |
|---|---|---|---|
| Active methylene compounds (e.g., malononitrile) + Base | Thorpe-Ziegler Cyclization | Substituted Pyrido[2,3-d]pyrimidines | Synthesis of poly-functionalized pyridopyrimidines |
| Guanidine | Condensation/Cyclization | Pyrimido[4,5-d]pyrimidine derivatives | Formation of diaminopyrimido[4,5-d]pyrimidines |
| Hydrazine | Condensation/Cyclization | Pyrazolo[3,4-d]pyrimidine derivatives | Synthesis of pyrazole-fused systems |
Spiro compounds, which contain two rings connected through a single shared atom, are of growing interest in medicinal chemistry. The synthesis of spiro-pyrimidines can be achieved through multi-component reactions where the pyrimidine ring is formed as part of the process. researchgate.netjsynthchem.com For a pre-formed scaffold like this compound, the nitrile groups are the most likely reactive sites for constructing a spirocyclic system.
One potential strategy involves the reaction of the dinitrile with a bifunctional reagent that can react with both nitrile groups to form a new ring spiro-fused to the pyrimidine core. For example, reaction with a 1,3- or 1,4-diamine or diol under conditions that promote cyclization could lead to the formation of a spiro-heterocycle at the C4-C5 bond of the pyrimidine ring. These syntheses often benefit from green chemistry approaches, such as using microwave irradiation or sonication to enhance reaction rates and yields. nih.gov
Theoretical and Computational Investigations of 2 Methylpyrimidine 4,5 Dicarbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other electronic characteristics.
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. mdpi.comnih.govnih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. nih.govscielo.org.mx For 2-Methylpyrimidine-4,5-dicarbonitrile, DFT calculations can predict bond lengths, bond angles, and dihedral angles. scielo.org.mx
Furthermore, DFT is employed to calculate various electronic properties. These include the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents these areas, indicating potential sites for electrophilic and nucleophilic attack. malayajournal.org
Table 1: Examples of Electronic Properties Calculated using DFT
| Property | Description |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| Electron Density | The probability of finding an electron at a particular point in space. |
| Molecular Electrostatic Potential (MEP) | A color-coded map indicating the electrostatic potential on the molecule's surface. |
This table is for illustrative purposes; specific values for this compound would be obtained from actual DFT calculations.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. hu-berlin.de Møller–Plesset perturbation theory (MP) is one such post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock method by including electron correlation effects. wikipedia.org
MP2, the second order of Møller-Plesset perturbation theory, is a widely used ab initio method that provides a higher level of accuracy for calculating electron correlation compared to standard DFT methods, albeit at a greater computational expense. wikipedia.orgsmu.eduarxiv.org For this compound, MP2 calculations can be used to refine the geometric and electronic properties obtained from DFT, providing more accurate energy values and a more detailed description of the electronic structure. nih.gov These higher-accuracy calculations are particularly important for systems where electron correlation plays a significant role in determining the molecular properties. smu.edu
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. unesp.brnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unesp.br The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. wuxiapptec.com
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. malayajournal.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to nucleophilic attack and its electrophilic nature. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic reactions. The locations of the HOMO and LUMO densities on the pyrimidine (B1678525) ring and the nitrile groups will highlight the regions of the molecule that are most likely to participate in chemical reactions.
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates a greater tendency to donate electrons (more nucleophilic). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates a greater tendency to accept electrons (more electrophilic). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
This table is for illustrative purposes; specific values for this compound would be obtained from FMO calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations provide a "virtual microscope" to observe the dynamic behavior of molecules, which is often difficult to capture with experimental techniques alone. nih.gov For this compound, MD simulations can be employed to investigate its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov
The simulations involve calculating the forces between atoms and using these forces to predict their motion based on Newton's laws of motion. mdpi.com By running the simulation for a sufficient length of time, it is possible to explore the different conformations that the molecule can adopt and the energetic landscape that governs these conformational changes. mdpi.com This is particularly useful for understanding the flexibility of the molecule and identifying the most stable or functionally important conformations. nih.gov
MD simulations are also powerful for studying intermolecular interactions. By placing this compound in a simulated environment with other molecules, it is possible to observe how they interact. This can reveal information about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the molecule's behavior in solution or in a condensed phase.
Spectroscopic Property Prediction through Computational Methods
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. mdpi.com Computational methods, particularly those based on DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. scielo.org.mx
The process involves first optimizing the geometry of the molecule using a suitable level of theory. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of the predicted chemical shifts can be improved by using appropriate theoretical methods and basis sets, and by considering solvent effects. nih.gov For this compound, predicted NMR spectra can be compared with experimental data to confirm its structure.
Table 3: Example of Data from Computational NMR Prediction
| Nucleus | Predicted Chemical Shift (ppm) |
| 1H (Methyl group) | Value |
| 13C (Pyrimidine ring) | Value |
| 13C (Nitrile groups) | Value |
This table is for illustrative purposes; specific values for this compound would be obtained from computational NMR calculations.
Calculated Vibrational Frequencies (IR, Raman)
No computational studies providing calculated Infrared (IR) and Raman vibrational frequencies for this compound could be located. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's vibrational modes. A hypothetical data table for such findings would look like this:
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Intensity |
|---|---|---|
| C-H stretch (methyl) | Data not available | Data not available |
| C≡N stretch | Data not available | Data not available |
| Pyrimidine ring stretch | Data not available | Data not available |
| C-C stretch | Data not available | Data not available |
Reaction Mechanism Elucidation via Computational Pathways
There is no published research on the computational elucidation of the reaction mechanism for the synthesis of this compound. This type of investigation is crucial for understanding the step-by-step process of its formation.
Transition State Analysis and Reaction Coordinate Determination
Information regarding the transition state analysis and reaction coordinate determination for the synthesis of this compound is not available in the scientific literature. This analysis would involve mapping the energy landscape of the reaction to identify the highest energy points (transition states) that connect reactants, intermediates, and products.
Energetic Profiles of Proposed Synthetic Pathways
Without computational studies, the energetic profiles of any proposed synthetic pathways to this compound remain undetermined. Such profiles would provide critical data on the activation energies and reaction enthalpies, indicating the kinetic and thermodynamic feasibility of different synthetic routes.
Regioselectivity and Stereoselectivity Predictions in Synthesis
No computational predictions on the regioselectivity or stereoselectivity in the synthesis of this compound have been reported. These predictions are vital for designing synthetic strategies that yield the desired isomer with high selectivity.
Applications of 2 Methylpyrimidine 4,5 Dicarbonitrile in Materials Science
Role as a Synthetic Building Block for Advanced Functional Materials
As a functionalized heterocyclic compound, 2-Methylpyrimidine-4,5-dicarbonitrile possesses reactive sites that make it a potential candidate as a synthetic building block. The pyridine (B92270) and pyrimidine (B1678525) skeletons are integral parts of many organic compounds, including those with biological activity and applications in materials science. chemenu.com The dicarbonitrile functionality, in particular, offers versatile reactivity for creating more complex molecular architectures. For instance, dicarbonitrile moieties can undergo various chemical transformations, including cyclization and addition reactions, to form novel heterocyclic systems. This reactivity is fundamental to the design of highly functionalized materials. chemenu.com However, specific examples of advanced functional materials synthesized directly from this compound are not prominently documented.
Coordination Chemistry with Metal Centers
The nitrogen atoms within the pyrimidine ring of this compound can act as potential coordination sites for metal ions. The field of coordination chemistry extensively studies the interaction of such organic ligands with metal centers to form coordination compounds with diverse structures and properties. rsc.orgnih.gov
Ligand Design and Synthesis for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The design of the organic linker is crucial in determining the structure and properties of the resulting MOF. Ligands containing nitrogen atoms, such as pyrimidines, are widely used in the synthesis of MOFs. rsc.org The dinitrile groups of this compound could also potentially participate in or be chemically modified to facilitate coordination, making it a candidate for ligand design in MOF synthesis. However, there is a lack of specific studies detailing the use of this compound as a primary or secondary building unit in the synthesis of MOFs.
Application in Supramolecular Assemblies
Development of Advanced Polymeric Materials and Networks
The development of advanced polymeric materials often involves the use of specialized monomers to achieve desired properties. mdpi.comnih.gov The nitrile groups in this compound could potentially be involved in polymerization reactions or serve as sites for grafting onto polymer backbones, thereby modifying the properties of the resulting material. The synthesis of advanced polymer materials is a continually evolving field, with a focus on creating materials with enhanced performance and functionality. nih.gov However, the specific incorporation of this compound into advanced polymeric materials or networks has not been detailed in the available literature.
Optoelectronic Properties and Applications
Pyrimidine derivatives have been investigated for their potential in optoelectronic applications due to their electron-deficient nature, which can be exploited in the design of materials with specific electronic and optical properties. mdpi.com
Chromophores and Fluorophores Development
Chromophores and fluorophores are molecules that absorb and emit light, respectively. The pyrimidine ring is a component of various fluorescent molecules. The development of novel chromophores and fluorophores often involves the synthesis of push-pull systems, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system. While pyrimidine derivatives are used in the development of such systems, specific research on the development of chromophores and fluorophores based on the this compound scaffold is not currently available.
Organic Semiconductors and Electronic Devices
While direct and extensive research on the application of this compound in organic semiconductors and electronic devices is not widely documented in publicly available literature, the inherent electronic properties of the pyrimidine core, particularly when functionalized with electron-withdrawing nitrile groups, suggest its potential as a valuable component in this field. The pyrimidine structure is recognized for its electron-deficient nature, a key characteristic for materials used in various electronic applications. researchgate.net
The electron-accepting properties of the pyrimidine ring, enhanced by the presence of two cyano groups, make this compound a candidate for roles as an n-type organic semiconductor. In organic electronics, n-type materials are crucial for the fabrication of complementary circuits and for efficient charge separation and transport in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The C=N double bonds within the pyrimidine ring contribute to its ability to accept and transport electrons. researchgate.net
Research into pyrimidine derivatives has highlighted their utility in organic electronic devices. researchgate.net For instance, pyrimidine-based compounds have been investigated as electron-transporting materials (ETMs) and host materials in OLEDs. researchgate.netrsc.org The function of an ETM is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer of the OLED. The performance of these materials is often evaluated based on their electron mobility and their energy level alignment with other materials in the device.
Furthermore, pyrimidine derivatives have been incorporated into thermally activated delayed fluorescent (TADF) emitters, which are a highly efficient class of materials for OLEDs. researchgate.net The design of such molecules often involves combining an electron-donating moiety with an electron-accepting moiety, and the pyrimidine core can serve as a potent acceptor. The electronic properties of these materials, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical to their performance and can be tuned through chemical modification. Theoretical studies on similar nitrogen-containing heterocyclic compounds have been conducted to predict these electronic properties.
Given the structural features of this compound, it is plausible that it could be explored as a building block for more complex organic semiconductors. The methyl group offers a site for further functionalization, allowing for the tuning of its physical and electronic properties, such as solubility and molecular packing in the solid state. The dinitrile groups are strong electron-withdrawing groups that would lower the LUMO energy level of the molecule, a desirable trait for efficient electron injection and transport.
While experimental data for this compound in electronic devices is not currently available, the table below presents typical electronic properties of interest for organic semiconductor materials, which would need to be determined for this specific compound to assess its potential.
| Property | Description | Potential Relevance for this compound |
| Electron Mobility (μe) | A measure of how quickly an electron can move through a material when an electric field is applied. | A high electron mobility would be essential for its use as an effective electron-transporting material in devices like OLEDs and OFETs. |
| LUMO Energy Level | The energy of the Lowest Unoccupied Molecular Orbital. | A low-lying LUMO level is crucial for efficient electron injection from the cathode and for creating n-type semiconductors. The dinitrile groups are expected to lower this value. |
| HOMO Energy Level | The energy of the Highest Occupied Molecular Orbital. | The HOMO-LUMO gap determines the material's optical and electronic properties, including its absorption and emission spectra. |
| Band Gap (Eg) | The energy difference between the HOMO and LUMO levels. | This property influences the color of emission in OLEDs and the absorption spectrum in OPVs. |
Further research, including synthesis of derivatives and characterization of their electronic properties and device performance, would be necessary to fully elucidate the potential of this compound in the field of materials science and organic electronics.
Future Research Directions and Unexplored Avenues for 2 Methylpyrimidine 4,5 Dicarbonitrile
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of efficient, environmentally friendly, and scalable synthetic routes to 2-Methylpyrimidine-4,5-dicarbonitrile. While traditional methods for pyrimidine (B1678525) synthesis often involve harsh conditions and hazardous reagents, modern green chemistry approaches offer promising alternatives. nih.govekb.egnih.gov
Key areas for exploration include:
Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the target molecule can significantly improve efficiency by reducing intermediate separation steps and minimizing waste. ekb.eg Investigating novel combinations of precursors for the pyrimidine ring and the dinitrile functionality could lead to more streamlined processes.
Catalytic Systems: The use of recyclable heterogeneous catalysts or biocatalysts could offer a more sustainable alternative to stoichiometric reagents. nih.govresearchgate.net Research into solid acid catalysts or enzyme-mediated synthesis could lead to higher yields and milder reaction conditions. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other pyrimidine derivatives. nih.govekb.egnih.gov Applying these techniques to the synthesis of this compound is a logical next step.
Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a green solvent would significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net
A comparative table of potential sustainable synthetic approaches is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Identification of suitable starting materials and catalysts. |
| Heterogeneous Catalysis | Catalyst recyclability, easier product purification. | Development of robust and selective solid catalysts. |
| Microwave/Ultrasound | Shorter reaction times, increased yields, lower energy use. | Optimization of reaction parameters and scalability. |
| Solvent-Free/Aqueous | Reduced environmental impact, lower cost. | Catalyst and substrate compatibility in green media. |
Advanced Spectroscopic and Structural Probes for Detailed Characterization
A thorough understanding of the structure-property relationships of this compound is crucial for its future applications. While standard techniques like 1H NMR are available for similar compounds, a more in-depth characterization is needed. researchgate.net
Future research should employ a combination of advanced analytical techniques and computational methods:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecular connectivity.
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. ekb.eg This is essential for understanding its packing arrangement and for the rational design of materials.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and complement experimental data. researchgate.netnih.gov DFT can provide insights into the molecule's electronic structure, vibrational frequencies (IR and Raman), and NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net These computational studies can also predict key properties like electron affinity and ionization potential, which are vital for materials science applications. nih.gov
| Characterization Technique | Information Gained | Future Research Goal |
| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular connectivity and unambiguous spectral assignment. | Complete NMR spectral data for the compound. |
| X-ray Crystallography | Precise 3D molecular structure, bond parameters, crystal packing. | Determination of the single-crystal structure. |
| DFT Calculations | Electronic structure, predicted spectra, molecular orbitals (HOMO/LUMO). | Correlate theoretical predictions with experimental results. |
Expansion of Applications in Diverse Materials Science Fields
The unique electronic profile of this compound, arising from its electron-deficient pyrimidine ring and two strong electron-withdrawing nitrile groups, makes it a highly promising candidate for various materials science applications. Pyrimidine derivatives are already recognized for their utility in organic electronics. ekb.eg
Unexplored avenues for application include:
Organic Electronics: The compound's predicted low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level suggests its potential as an n-type organic semiconductor or as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs). ekb.eg Research should focus on fabricating and characterizing thin-film transistors and OLEDs incorporating this molecule.
Thermally Activated Delayed Fluorescence (TADF) Emitters: Pyrimidine-5-carbonitrile moieties have been successfully used as acceptor units in TADF emitters for OLEDs. rsc.org The specific substitution pattern of this compound could be leveraged to design new TADF molecules with tailored emission properties.
Functional Polymers: The dinitrile groups can potentially be polymerized or used as cross-linking sites to create novel polymers with high thermal stability and unique optical or electronic properties.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the nitrile groups can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of functional MOFs with applications in gas storage, separation, or catalysis.
Interdisciplinary Research with Related Chemical and Material Sciences
The full potential of this compound can be unlocked through collaborations that bridge different scientific disciplines. The rich biological activity of pyrimidine-5-carbonitrile derivatives, for instance, opens up avenues beyond materials science. ekb.eg
Future interdisciplinary research should focus on:
Medicinal Chemistry and Computational Biology: Pyrimidine-5-carbonitriles are a well-established scaffold in drug discovery, with derivatives showing anticancer, antimicrobial, and anti-inflammatory properties. nih.govekb.egnih.gov In silico studies, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, could be used to screen this compound and its derivatives against various biological targets. nih.govnih.gov This could lead to the development of new therapeutic agents.
Synergistic Experimental-Theoretical Studies: A close collaboration between synthetic chemists preparing new derivatives and computational chemists modeling their properties can accelerate the discovery of new functional materials. researchgate.net Theoretical predictions can guide synthetic efforts towards molecules with desired electronic and optical properties, creating a rapid design-synthesis-characterization cycle.
Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make this compound an interesting building block for supramolecular assemblies. Investigating its self-assembly behavior in solution and on surfaces could lead to the development of new sensors or smart materials.
By pursuing these research directions, the scientific community can fully elucidate the fundamental properties and unlock the diverse application potential of this compound, paving the way for innovations in synthesis, materials science, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
